N-(1-naphthyl)hexanamide
Description
Contextualizing Amide Derivatives in Contemporary Chemical and Biological Sciences
The amide bond is a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and peptides and appearing in a vast array of biologically active molecules and synthetic materials. nih.gov In contemporary chemical and biological sciences, amide derivatives are a major focus of research due to their diverse biological activities. ijpsjournal.com These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. ijpsjournal.comresearchgate.net The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a critical functional group in the design of new therapeutic agents. researchgate.netontosight.ai The versatility of amide synthesis allows for the creation of large libraries of compounds for screening and development. chemicalbook.com
Overview of Structural Motifs Featuring Naphthyl and Hexanamide (B146200) Components
The structural components of N-(1-naphthyl)hexanamide, the naphthyl group and the hexanamide moiety, are both recognized as important pharmacophores in medicinal chemistry.
The naphthyl group , a bicyclic aromatic hydrocarbon, is a feature of many compounds with a wide spectrum of pharmacological activities. ijpsjournal.comekb.eg Its presence in a molecule can influence properties such as lipophilicity and can provide a scaffold for interaction with biological targets. ijpsjournal.com Naphthalene (B1677914) derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ijpsjournal.comekb.eg For instance, the inclusion of a naphthyl ring has been a key feature in the development of potent antagonists for various receptors. scilit.com
The hexanamide structure is a simple, linear six-carbon amide. Aryl-n-hexanamides, a class of compounds that includes this compound, have been explored for their biological potential. Research into aryl-n-hexanamide linked to other molecules has demonstrated promising antimicrobial activity. nih.gov For example, a study on aryl-n-hexanamide linked enaminones of usnic acid identified compounds with significant antitubercular and antibacterial properties. nih.govresearchgate.net Another related compound, N-(3,4-Dichlorophenyl)-6-(2-naphthyl)-4,6-dioxohexanamide, has been investigated for its potential anticancer activities. ontosight.ai
Historical and Current Trajectories in the Research of N-Substituted Amides
The synthesis of N-substituted amides has a long history, with foundational methods like the reaction of carboxylic acids or their derivatives with amines being well-established. nih.gov Historically, these reactions often required harsh conditions or the use of stoichiometric coupling reagents, which could be inefficient and generate significant waste. nih.gov
Current research trajectories in the field of N-substituted amides are focused on the development of more efficient, selective, and environmentally benign synthetic methodologies. This includes the use of catalytic systems, such as those based on transition metals or supported reagents, to facilitate amide bond formation under milder conditions. chemicalbook.comnih.gov There is also a significant trend towards the synthesis of N-substituted amides with specific biological activities. Modern drug discovery often involves the creation and screening of libraries of N-substituted amides to identify lead compounds for a variety of diseases. chemicalbook.com The ongoing exploration of N-substituted amides continues to yield novel compounds with potential applications in medicine and materials science.
Detailed Research Findings
While detailed research findings specifically for this compound are not widely published, a closely related compound, 7-(Alpha-Naphthyl)-N-hydroxyl heptamide , has been synthesized and evaluated for its biological activity. Given the structural similarity (a seven-carbon amide chain instead of six), the findings for this compound provide valuable insight into the potential of this class of molecules.
A Chinese patent describes the synthesis and preliminary biological evaluation of 7-(Alpha-Naphthyl)-N-hydroxyl heptamide against human colon cancer cell line HCT-116. google.com The synthesis involved a multi-step process starting from 1-morpholinyl-1-tetrahydrobenzene and resulting in the final N-hydroxyl amide compound. google.com The biological activity assessment indicated that this compound exhibits significant inhibitory effects on the proliferation of HCT-116 cells. google.com
Below is a table summarizing the key findings from the patent regarding 7-(Alpha-Naphthyl)-N-hydroxyl heptamide.
| Property | Finding |
| Compound Name | 7-(Alpha-Naphthyl)-N-hydroxyl heptamide |
| Target Cell Line | Human colon cancer cell HCT-116 |
| Biological Activity | Showed significant toxicity towards HCT-116 cells in culture. |
| Inhibitory Concentration | IC50 (HCT-116) was found to be below 1.5 µM, with the minimum concentration tested being 0.05 µM. |
| Inhibition Rate | At a concentration of 0.1 µM, the inhibition rate was over 50%, with some compounds in the series reaching up to 80%. |
This data is for the related compound 7-(Alpha-Naphthyl)-N-hydroxyl heptamide as described in patent CN101928234B. google.com
Structure
3D Structure
Properties
CAS No. |
101286-72-0 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-naphthalen-1-ylhexanamide |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-12-16(18)17-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3,(H,17,18) |
InChI Key |
WWCYIHPKOXDRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Naphthyl Hexanamide and Analogues
De Novo Synthesis Strategies for N-Aryl/N-Naphthyl Amides
The direct formation of the amide bond is the most common approach for synthesizing N-(1-naphthyl)hexanamide. These strategies focus on efficiently coupling a 1-naphthylamine (B1663977) moiety with a hexanoic acid derivative.
The most conventional method for synthesizing this compound is the acylation of 1-naphthylamine with a derivative of hexanoic acid. This typically involves the reaction of 1-naphthylamine with hexanoyl chloride or hexanoic anhydride (B1165640). The high reactivity of the acid chloride ensures a rapid and often high-yielding reaction. An alternative approach involves the use of hexanoic acid itself, which requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the amine. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
A related synthesis for a similar compound, N-(1-naphthyl)ethylenediamine, is achieved by reacting 1-naphthylamine with 2-chloroethanamine, showcasing the nucleophilicity of the amine group on the naphthalene (B1677914) ring which readily participates in substitution reactions. wikipedia.orgsciencemadness.org
Table 1: Common Amidation Reactions for N-Aryl Amides
| Amine | Acylating Agent | Coupling Agent/Conditions | Product |
|---|---|---|---|
| 1-Naphthylamine | Hexanoyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | This compound |
| 1-Naphthylamine | Hexanoic Anhydride | Heat or Catalyst | This compound |
Achieving selectivity is crucial when the naphthylamine precursor contains other reactive functional groups. Chemoselectivity ensures that only the desired amine reacts, while regioselectivity controls the position of functionalization on the aromatic ring.
In the context of naphthylamine derivatives, significant research has focused on directing group-assisted C-H functionalization. mdpi.com For instance, a picolinamide (B142947) directing group attached to the 1-naphthylamine nitrogen can direct silver(I)-catalyzed amination to the C4 position of the naphthalene ring with azodicarboxylates. mdpi.comnih.gov Similarly, palladium-catalyzed methods have been developed for the regioselective amination of the C8 position. While these examples describe the introduction of a new amine group rather than the formation of the primary amide bond, they establish the principle that the amide group in a molecule like this compound can act as a directing group to control the position of subsequent modifications. This inherent directing ability is a key consideration in designing multi-step syntheses of complex analogues.
One-pot syntheses offer advantages in terms of efficiency, reduced waste, and avoidance of isolating potentially hazardous intermediates. A notable one-pot, metal-free protocol allows for the conversion of nitro-arenes directly into N-aryl amides. nih.govscispace.com This strategy is applicable to the synthesis of this compound starting from 1-nitronaphthalene.
The process involves two main steps within a single reaction vessel:
Reduction: The nitro group is reduced using trichlorosilane (B8805176) and a tertiary amine, which generates an N-silylated amine intermediate in situ. scispace.com
Acylation: An acylating agent, such as hexanoic anhydride, is then added to the reaction mixture. The in situ-generated N-silylated amine reacts with the anhydride to form the final N-aryl amide. nih.govscispace.com
This method is highly chemoselective and avoids the direct handling of 1-naphthylamine, which is toxic. scispace.com The reaction has been shown to be effective with a variety of anhydrides and other acylating agents like acid chlorides and pyridyl thioesters. scispace.com
Table 2: One-Pot Reduction/Amidation of a Nitro-arene
| Starting Material | Reagents | Intermediate | Acylating Agent | Final Product |
|---|
Functionalization and Derivatization Approaches
Once the core this compound structure is formed, it can be further modified to introduce new functionalities or be incorporated into larger molecular assemblies.
Post-synthetic modification refers to the chemical transformation of a pre-formed molecule. For this compound, this can involve reactions on either the naphthalene ring system or the hexanamide (B146200) side chain. The amide group itself can serve as a directing group to achieve regioselective functionalization of the naphthyl ring. Research has shown that cobalt(II)-catalyzed C-H alkoxylation can occur at the C8 position of 1-naphthylamine derivatives. This suggests that the hexanamide group in this compound could direct similar C-H functionalization reactions, allowing for the introduction of alkoxy, amino, or other groups at specific positions on the aromatic core. nih.gov The general principle of post-synthetic modification is also widely used in material science, for example, in the modification of metal-organic frameworks (MOFs) to tune their properties. rsc.org
Peptoids, or oligo-N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation. nih.gov Their side chains are attached to the backbone nitrogen atom rather than the α-carbon. nih.goviscabiochemicals.com The N-(1-naphthyl) moiety can be incorporated as a peptoid side chain, typically by using N-(1-naphthyl)glycine as a monomer in solid-phase synthesis.
Significant research has been conducted on peptoids containing the closely related (S)-N-(1-naphthylethyl)glycine (Ns1npe) side chain. nih.gov Studies of homooligomers of Ns1npe revealed that the bulky, chiral aromatic side chain induces a stable, helical secondary structure similar to a polyproline type I (PPI) helix. nih.gov X-ray crystallography and NMR analysis showed that these peptoids adopt an all-cis-amide backbone conformation, and the conformational stability increases with the length of the oligomer. nih.gov The incorporation of the naphthyl group provides a powerful tool for generating well-defined and robust secondary structures in this important class of foldamers. nih.gov
Table 3: Selected Compounds Mentioned in the Article
| Compound Name | Structure/Formula | Role/Context |
|---|---|---|
| This compound | C₁₆H₁₉NO | Target compound of synthesis |
| 1-Naphthylamine | C₁₀H₉N | Starting material for amidation |
| Hexanoic Acid | C₆H₁₂O₂ | Acylating agent precursor |
| Hexanoyl Chloride | C₆H₁₁ClO | Acylating agent |
| 1-Nitronaphthalene | C₁₀H₇NO₂ | Starting material for one-pot synthesis |
| Trichlorosilane | HSiCl₃ | Reducing agent |
| (S)-N-(1-naphthylethyl)glycine (Ns1npe) | C₁₄H₁₅NO₂ | Peptoid monomer with naphthyl side chain |
Nucleophilic Substitution Reactions in Amide Synthesis
Nucleophilic acyl substitution is a fundamental and widely employed method for the formation of amide bonds. This reaction typically involves the attack of a nucleophilic amine on an electrophilic carboxylic acid derivative, such as an acyl chloride, anhydride, or ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the formation of the amide. vanderbilt.edulibretexts.org
For the synthesis of this compound, this strategy would involve the reaction of 1-naphthylamine with a derivative of hexanoic acid. The general reactivity order for carboxylic acid derivatives is acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org Therefore, using hexanoyl chloride would be a highly effective approach.
Reaction Scheme:
1-Naphthylamine + Hexanoyl Chloride → this compound + Hydrogen Chloride
This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. uomustansiriyah.edu.iq The choice of solvent is critical and is often an aprotic solvent like dichloromethane or diethyl ether. The high reactivity of acyl chlorides ensures that the reaction often proceeds rapidly, even at room temperature. libretexts.org Alternatively, hexanoic anhydride or an activated ester of hexanoic acid could be used, although these may require harsher conditions or longer reaction times compared to the acyl chloride. vanderbilt.edu
Table 1: Common Reagents in Nucleophilic Acyl Substitution for Amide Synthesis
| Acylating Agent | Nucleophile | Base (Typical) | Relative Reactivity |
| Acyl Chloride | Primary/Secondary Amine | Pyridine, Triethylamine | Very High |
| Acid Anhydride | Primary/Secondary Amine | None or Pyridine | High |
| Ester | Primary/Secondary Amine | None (requires heat) | Moderate |
| Carboxylic Acid | Primary/Secondary Amine | Requires coupling agent (e.g., DCC, EDC) | Variable |
Directed Metalation Strategies for Aromatic Amide Synthesis
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. This generates a stabilized aryllithium intermediate that can be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. baranlab.org Amide and carbamate groups are among the most effective DMGs.
The O-carbamate group, particularly the N,N-diethylcarbamate (-OCONEt₂), is one of the most powerful directed metalation groups. nih.gov Its utility stems from its strong ability to coordinate lithium reagents and the electronic effect that acidifies the ortho protons. This allows for efficient deprotonation even on less activated aromatic systems.
The general process involves treating an aryl O-carbamate with a strong lithium base at low temperatures (typically -78 °C) to form the ortho-lithiated species. This intermediate is then quenched with an electrophile to yield the 1,2-disubstituted product. nih.gov This methodology provides a strategic advantage for constructing polysubstituted aromatic compounds.
The naphthalene system presents a more complex challenge for regioselectivity compared to simple benzene (B151609) rings due to the presence of multiple non-equivalent positions. However, DoM has been successfully applied to achieve highly regioselective synthesis of substituted naphthalenes.
In the case of naphthalene derivatives, the position of metalation is dictated by the location of the DMG. For instance, an N,N-diethyl-2-naphthamide directs lithiation to the C1 and C3 positions. Similarly, an N,N-diethyl-O-naphthyl-2-carbamate can be used to direct substitution to the positions ortho to the carbamate group. nih.gov Studies have shown that by using different bases and reaction conditions, one can selectively functionalize different positions. For example, using LiTMP for an initial metalation followed by a quench, and then a second metalation with s-BuLi/TMEDA, allows for the sequential and regioselective introduction of two different electrophiles onto the naphthalene core. nih.gov
For a 1-substituted naphthyl system, such as one containing a directing amide or carbamate group at C1, DoM would primarily direct lithiation to the C2 and C8 (peri) positions. The ratio of these products can be influenced by steric and electronic factors, as well as the specific reaction conditions. Research on 1,8-naphthalene diamides demonstrates that metalation occurs selectively at the C2 and C7 positions. dal.canih.gov This high degree of regiocontrol is invaluable for the precise construction of complex naphthyl-amide analogues.
Table 2: Regioselectivity in Directed ortho-Metalation of Naphthalene Derivatives
| Naphthalene Substrate | Directing Group (DMG) | Position of Metalation | Reference |
| N,N-diethyl-2-naphthamide | -CONEt₂ at C2 | C1 and C3 | nih.gov |
| N,N-diethyl-O-naphthyl-2-carbamate | -OCONEt₂ at C2 | C1 and C3 | nih.gov |
| N,N-diethylnaphthalene-1,8-dicarboxamide | -CONEt₂ at C1 and C8 | C2 and C7 | dal.canih.gov |
Enzymatic and Biocatalytic Approaches to Amide Synthesis
In the pursuit of greener and more sustainable chemical processes, enzymatic and biocatalytic methods for amide bond formation have gained significant attention. These approaches offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. dntb.gov.ua Amide bond formation in nature is a fundamental process, and enzymes that catalyze this reaction can be harnessed for synthetic purposes. nih.gov
The enzymatic synthesis of amides can be broadly categorized into two main strategies: thermodynamically controlled synthesis using hydrolases (e.g., lipases, proteases) and kinetically controlled synthesis using ligases or acyltransferases.
Hydrolase-catalyzed synthesis: In this approach, hydrolases are used in reverse of their natural function. The reaction between a carboxylic acid and an amine is an equilibrium process. To favor amide formation, the water byproduct is typically removed, or the reaction is conducted in non-aqueous solvents. Lipases are particularly versatile and can accept a broad range of substrates.
Ligase-catalyzed synthesis: Amide bond-forming ligases often utilize adenosine (B11128) triphosphate (ATP) as an energy source to activate the carboxylic acid, typically via an acyl-adenylate or acyl-phosphate intermediate. nih.gov This allows the reaction to proceed efficiently in aqueous environments. While these enzymes can be highly specific, protein engineering efforts are expanding their substrate scope.
For a target like this compound, a biocatalytic approach could involve a lipase-catalyzed reaction between hexanoic acid (or an ester thereof) and 1-naphthylamine in an organic solvent. Alternatively, an engineered amide ligase could potentially couple the two substrates in an aqueous medium. Recent discoveries have identified enzymes capable of glutamylating 1-naphthylamine, highlighting the potential for biocatalysis to functionalize this specific amine. nih.gov These biocatalytic methods represent a promising frontier for the synthesis of N-aryl amides with high efficiency and sustainability.
Structure Activity Relationship Sar Investigations
Ligand-Receptor Interaction Profiling
The way a ligand binds to its receptor is fundamental to its biological effect. nih.gov For N-(1-naphthyl)hexanamide, this interaction is governed by the distinct properties of its aromatic naphthyl head and its flexible hexanamide (B146200) tail. The profiling of these interactions involves analyzing the contributions of each part to binding affinity and exploring complex mechanisms like allosteric modulation. nih.govelifesciences.orgfrontiersin.orgnih.govarxiv.org
The naphthalene (B1677914) moiety is a critical component for the biological activity of many compounds due to its unique structural and electronic properties. Its large, planar, and aromatic surface facilitates strong interactions with biological targets, such as proteins and nucleic acids. ontosight.ai
Research into naphthalene-containing molecules highlights several key contributions to binding affinity:
Hydrophobic and Stacking Interactions: The planar and heteroaromatic nature of the naphthalene ring allows it to effectively intercalate into DNA or stack with aromatic amino acid residues like tyrosine within a protein's binding pocket. ontosight.aiacs.org
Hydrogen Bonding: When substituted with appropriate functional groups, the naphthyl moiety can participate in hydrogen bonding. For instance, studies on 2-arylnaphthalenes as estrogen receptor ligands suggest that a hydroxyl group on the naphthyl ring can form a hydrogen bond with the amino acid residue HIS524. mdpi.com
Conferring Potency and Selectivity: In a series of 2-substituted adenosine (B11128) derivatives, the inclusion of a 1-naphthyl group resulted in one of the most potent and selective agonists for the A2A adenosine receptor. nih.gov This demonstrates the significant influence of the naphthyl group in directing ligand-receptor interactions.
Spatial Arrangement: The spatial relationship between the naphthyl group and other functional moieties is crucial for high binding affinity. nih.gov
| Interaction Type | Description | Example Receptor/Target | Source |
|---|---|---|---|
| π-π Stacking | Interaction between the aromatic naphthyl ring and aromatic amino acid residues. | Procaspase-6 (Tyrosine 198) | acs.org |
| DNA Intercalation | The planar ring system inserts between DNA base pairs. | DNA | ontosight.ai |
| Hydrogen Bonding | A substituted naphthyl ring (e.g., with -OH) can form H-bonds with receptor residues. | Estrogen Receptor α (HIS524) | mdpi.com |
| Hydrophobic Interactions | The lipophilic nature of the ring interacts with nonpolar pockets in a receptor. | Leukotriene B4 Receptors | nih.gov |
Impact on Binding Affinity: Research on peptide-RNA binding events has shown that systematically increasing the length of amino acid side chains can unexpectedly improve binding affinity (K_D). rsc.org This suggests that the six-carbon length of the hexanamide chain is likely an optimized feature for its specific biological targets.
Influence on Antimicrobial Activity: In studies of ultra-short antimicrobial peptides, the length of an attached acyl chain was found to be pivotal. nih.gov For one class of lipopeptides, a C12 (dodecanoyl) chain was observed to have superior ability to permeate phospholipid bilayers compared to a C16 (palmitoyl) chain, indicating that an optimal chain length exists for membrane interaction. nih.gov A study of usnic acid derivatives coupled to aryl-n-hexanamides identified promising antimicrobial agents, underscoring the utility of the hexanamide structure in this context. scilit.com
Thermodynamic Contributions: The enthalpy of binding can be directly correlated to the length of the alkyl side chain in some antimicrobial peptides, demonstrating the chain's contribution to the energetics of the ligand-receptor interaction. nih.gov
| Peptide Analog | Acyl Chain | Activity Spectrum | Key Finding | Source |
|---|---|---|---|---|
| P7 | Lauryl (C12) | Broad | Shorter C12 chain increased antimicrobial activity compared to C16 analogs. | nih.gov |
| P8 | Lauryl (C12) | Broad | Demonstrated broad-spectrum activity, highlighting the efficacy of the C12 chain. | nih.gov |
| - | Palmitoyl (C16) | Variable | C16 chain showed lower permeation ability compared to C12 in a related lipopeptide class. | nih.gov |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. nih.govimrpress.com The structure of this compound, with its distinct aromatic head and flexible tail, is consistent with that of known allosteric modulators.
Studies on related naphthyl compounds have shown:
Positive Allosteric Modulation (PAM): Derivatives of 2-naphthoic acid have been identified as PAMs of N-methyl-d-aspartate (NMDA) receptors. nih.gov These compounds increase the channel open probability and slow receptor deactivation, suggesting they stabilize the active conformation of the receptor. nih.gov
Allosteric Enhancement: A 3-(1-naphthoyl) substituted compound was found to be an allosteric enhancer for the A1 adenosine receptor, increasing the binding of the agonist radioligand. nih.gov
Kinetic Impact: Allosteric modulators often work by altering the binding kinetics (the on- and off-rates) of the orthosteric ligand. universiteitleiden.nl PAMs, for example, can increase the affinity of an agonist primarily by decreasing its dissociation rate (k_off). universiteitleiden.nl This mechanism could be relevant for compounds like this compound if they act at allosteric sites.
Structural Determinants of Biological Function
The specific arrangement of atoms and functional groups within a molecule dictates its biological function. For this compound, this includes the substitution pattern on the naphthyl ring and the chemical nature of the amide linkage.
The placement of substituents on the naphthalene ring can dramatically alter a compound's biological activity, potency, and selectivity.
Selectivity: In a study of 2-arylnaphthalenes and 2-arylquinolines targeting estrogen receptors, the substituent at position 8 of the naphthalene plane was found to be a primary contributor to subtype selectivity between ERα and ERβ. mdpi.com
Steric Effects: Substituents at the peri (1,8) positions of a naphthalene ring can sterically interact with each other, forcing a twist in the molecule that affects its photophysical and binding properties. mdpi.com
Potency and Selectivity Modulation: Research on a series of protein arginine methyltransferase (PRMT) inhibitors based on a 4-hydroxy-2-naphthoate scaffold demonstrated how altering the linker attached to the naphthyl core impacts activity. nih.gov Increasing the linker length by just a few atoms led to significant changes in inhibitory activity and selectivity against different PRMT isoforms. nih.gov
| Compound | Linker Moiety | PRMT4 IC₅₀ (µM) | Selectivity over PRMT1 | Source |
|---|---|---|---|---|
| 12a | Ethyl | 1.5 | >33 | nih.gov |
| 12d | Butyl | 0.24 | >208 | nih.gov |
| 12e | Pentyl | 0.62 | >80 | nih.gov |
Data from a study on 4-hydroxy-2-naphthoate derivatives, showing that a four-carbon (butyl) linker provided optimal potency against PRMT4. nih.gov
The amide bond is a cornerstone of peptide and protein chemistry, and its properties are critical to the function of this compound. The amide linkage is relatively stable and planar, and it possesses both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to or replacement of this linkage can have profound effects on biological efficacy.
While direct modifications to the amide in this compound are not widely reported, studies on other classes of molecules provide insight:
Enhanced Stability and Activity: In the field of oligonucleotide therapeutics, replacing the natural phosphodiester backbone with uncharged LNA-amide linkages confers extreme resistance to degradation by nucleases. nih.gov
Synergistic Effects: The combination of LNA-amide linkages and phosphorothioate (B77711) modifications in oligonucleotides can produce a synergistic effect, leading to enhanced biological properties and improved cellular uptake. nih.gov
Modulation of Off-Target Effects: In research on short interfering RNAs (siRNAs), replacing a phosphodiester linkage with an amide backbone was shown to be an effective strategy. nih.gov An amide linkage at a specific position in the passenger strand of an siRNA completely abolished its undesired off-target activity while simultaneously enhancing the desired gene-silencing activity. nih.gov This highlights the potential of the amide linkage to fine-tune biological outcomes by subtly altering molecular conformation and interactions.
SAR Studies in Specific Biological Contexts
The structure of this compound, combining a naphthyl group with an amide linkage, is relevant in the context of antimicrobial drug design. Structure-activity relationship (SAR) studies on related compounds reveal key determinants for antibacterial and antifungal efficacy.
In a study of N-(naphthalen-1-yl)propanamide derivatives, which are close structural analogs of this compound, several compounds showed notable antimicrobial activity. researchgate.net The introduction of different thio-substituents at the 2-position of the propanamide chain led to varying levels of potency against bacterial and fungal strains. researchgate.net For example, compounds featuring a 1-methyl-1H-imidazol-2-ylthio or a 5-nitro-1H-benzimidazol-2-ylthio group displayed significant activity against Gram-positive bacteria. researchgate.net Specifically, derivatives 4f and 4i were highly effective against E. coli, with a Minimum Inhibitory Concentration (MIC) of less than 0.97 µg/mL. researchgate.net These compounds also showed the best antifungal activity in the series, with an MIC of 1.95 µg/mL. researchgate.net Molecular docking studies suggested these compounds may act by inhibiting DNA gyrase. researchgate.net
In other classes of molecules, the naphthalene ring is also a key pharmacophore. The efficacy of the antifungal drug terbinafine (B446) is partly attributed to its naphthalene ring system, which enhances lipophilicity and binding to its target, squalene (B77637) epoxidase. tandfonline.com However, the presence of a naphthalene ring does not universally guarantee high activity. In a series of amide derivatives designed as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), compounds containing α- or β-naphthalene rings displayed low inhibitory activity, possibly due to unfavorable steric hindrance. jst.go.jp
For antimicrobial peptoids, which are mimics of natural antimicrobial peptides, the hydrophobicity of the molecule is a critical factor. mdpi.com Studies on peptoids with varying hydrophobic groups showed that those incorporating naphthyl groups had greater hydrophobic surface area than those with phenyl groups, which can influence antimicrobial activity. mdpi.com In another series of small antimicrobial agents based on an acylated reduced amide scaffold, a compound with two naphthyl groups showed no antibacterial activity, possibly due to a lack of segregated hydrophobic and cationic domains, which are often necessary for membrane disruption. nih.gov
Table 1: Antimicrobial Activity of Selected N-(naphthalen-1-yl)propanamide Derivatives
| Compound | Substituent at propanamide 2-position | E. coli MIC (µg/mL) | Antifungal MIC (µg/mL) | Reference |
| 4f | (Structure not specified in source) | < 0.97 | 1.95 | researchgate.net |
| 4i | (Structure not specified in source) | < 0.97 | 1.95 | researchgate.net |
| 2b | benzothiazol-2-ylthio | - (Active vs. Y. enterocolitica) | - | researchgate.net |
| 2c | 1-methyl-1H-imidazol-2-ylthio | - (Active vs. Gram-positives) | - | researchgate.net |
| 2e | 5-nitro-1H-benzimidazol-2-ylthio | - (Active vs. Gram-positives) | - | researchgate.net |
The N-(1-naphthyl)amide scaffold is present in various compounds investigated for anti-inflammatory properties. The naphthalene moiety is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Naproxen (B1676952). SAR studies on derivatives of these drugs and other novel compounds provide insight into the structural requirements for anti-inflammatory action.
Modifications of the carboxylic acid group of naproxen into various amides have yielded compounds with pronounced anti-inflammatory activity. nih.gov Various amide compounds of naproxen, including glycolamides and amino acid derivatives, showed significant anti-inflammatory effects in a carrageenan-induced paw edema model. nih.govresearchgate.net This indicates that the amide linkage, as seen in this compound, is a viable functional group for retaining or enhancing anti-inflammatory properties. Furthermore, novel pyrimidine (B1678525) derivatives synthesized from N-(napthalen-1-yl)-3-aryl acryl amides were evaluated for their anti-inflammatory activity using the HRBC membrane stabilization method, which is an indicator of ability to control inflammation. ekb.eg
In other chemical series, the importance of the N-aryl amide group is also highlighted. SAR analysis of certain pyrimidine inhibitors of the transcription factors NF-κB and AP-1 showed that the presence of a substituted aromatic moiety at the amide nitrogen was crucial for potent inhibitory activity. nih.gov Similarly, a study on quinic acid derivatives found that amide substitution at the carboxylic acid position yielded potent inhibitors of NF-κB, a key pro-inflammatory transcription factor. researchgate.net The SAR in that study demonstrated that a variety of N-alkyl and N-aryl amides were tolerated, and that exposed hydroxyl groups on the quinic acid core were important for activity. researchgate.net
The mechanism of action for such compounds can be diverse. N-alkylamides isolated from Litsea cubeba showed anti-inflammatory activity by inhibiting nitric oxide (NO) production, and molecular docking suggested they act by binding to the 5-lipoxygenase (5-LOX) enzyme. tandfonline.com This suggests that N-aryl amides like this compound could potentially interact with key enzymes in inflammatory pathways.
Amide derivatives, particularly N-aryl amides, represent a significant class of compounds with herbicidal activity. The structure of this compound fits this general profile, and SAR studies of related molecules indicate the structural features that are critical for phytotoxicity.
An amide group is a key active component in several commercial pesticides, including the fungicide boscalid (B143098) and the herbicide propanil. acs.orgsci-hub.box Research into novel herbicides has explored various N-aryl amide structures. For example, a series of N-(arylmethoxy)-2-chloronicotinamides showed excellent herbicidal activity against bentgrass (Agrostis stolonifera). acs.orgsci-hub.boxresearchgate.net The SAR of these compounds highlighted the importance of the substitution pattern on the aryl ring for activity. acs.orgsci-hub.boxresearchgate.net
Studies on amide derivatives of the herbicide glyphosate (B1671968) showed that converting the carboxylic acid to an amide can maintain or alter herbicidal effects. orientjchem.org The resulting amide derivatives were found to reduce chlorophyll (B73375) content in the weed Parthenium hysterophorus. orientjchem.org The lipophilicity of the amide derivatives was also noted as a factor that could reduce leaching into groundwater compared to the more polar parent compound. orientjchem.org
Table 2: Herbicidal Activity of Selected Amide-Type Compounds
| Compound Class | Target Weed | Activity | Reference |
| N-(arylmethoxy)-2-chloronicotinamides | Agrostis stolonifera (bentgrass) | Excellent activity at 100 µM | acs.org |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | IC₅₀ = 7.8 µM | researchgate.net |
| Amide derivatives of Glyphosate | Parthenium hysterophorus | Significant reduction in chlorophyll | orientjchem.org |
| N-(benzofuran-5-yl)-propionamides | Monocotyledonous grasses | 100% inhibition at 2250 g/hm² | researchgate.net |
This table summarizes findings on herbicidal activity for classes of compounds structurally related to this compound.
The naphthalene moiety is a recognized pharmacophore in the field of anticonvulsant drug discovery. ekb.eg Nafimidone (B1677899), an imidazole (B134444) derivative containing a 2-naphthyl group, was identified as an anticonvulsant agent, stimulating further research into naphthyl-containing compounds. nih.govresearchgate.netthieme-connect.de
SAR studies have explored modifications of the nafimidone structure. The synthesis of O-alkylated derivatives of nafimidone oxime produced compounds with moderate to significant anticonvulsant activity against pentylenetetrazole-induced convulsions in mice. thieme-connect.descilit.com This indicates that the core naphthyl-ethanone structure can be modified while retaining anticonvulsant properties.
Other series of naphthyl derivatives have also shown promise. A study of N-substituted-3-(napthalen-2-yl)-5-substituted phenyl-4,5-dihydropyrazole-1-carbothioamides identified several compounds with potent activity in the maximal electroshock (MES) seizure model, a test that indicates an ability to prevent seizure spread. scielo.br Compounds 4g, 4i, 4j, and 4n were particularly active at a dose of 30 mg/kg, comparable to the standard drugs carbamazepine (B1668303) and phenytoin. scielo.br In the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold, compounds 4e and 4l were the most active. scielo.br The SAR for this pyrazoline series indicated that the substitution pattern on the 5-phenyl ring significantly influenced activity. scielo.br
The general class of carboxamide derivatives has also been explored for anticonvulsant activity. nih.gov For instance, N-(2-hydroxyethyl)amide derivatives of fatty acids showed dose-dependent protection against electroshock-induced convulsions in mice. nih.gov These findings suggest that the combination of a lipophilic group (like naphthalene) with an amide linker, as present in this compound, is a valid structural motif for designing potential anticonvulsant agents.
Table 3: Anticonvulsant Activity of Naphthyl-Pyrazoline Derivatives in the MES Test
| Compound | Protection in MES Test (30 mg/kg, 0.5h) | Reference |
| 4g | Active | scielo.br |
| 4i | Active | scielo.br |
| 4j | Active | scielo.br |
| 4n | Active | scielo.br |
| Phenytoin | Active (Standard) | scielo.br |
| Carbamazepine | Active (Standard) | scielo.br |
The naphthalene ring is a structural feature found in several inhibitors of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 proteins. While this compound has not been specifically identified as a viral protease inhibitor, SAR studies of related compounds show the importance of the naphthyl group for binding to viral targets.
Naphthalene-based compounds have been identified as inhibitors of the SARS-CoV papain-like protease (PLpro), an enzyme essential for viral replication. nih.govnih.gov High-throughput screening identified inhibitors containing a naphthylmethylamine moiety. nih.gov Further optimization of these hits led to potent inhibitors, and X-ray crystallography revealed that the naphthyl group of one such inhibitor binds in a hydrophobic pocket of the PLpro enzyme, making interactions with the side chains of Pro248, Tyr265, and Tyr269. nih.gov The amide group of this inhibitor formed crucial hydrogen bonds with the protein backbone. nih.gov These findings have been extended to the design of inhibitors for the SARS-CoV-2 PLpro. nih.govjst.go.jp
More directly related to the 3CL protease (3CLpro, also known as the main protease or Mpro), a key drug target, peptidomimetic inhibitors have been developed that incorporate a naphthyl group. One novel and potent peptidomimetic inhibitor, compound 19 (NIP-22c), features a naphthyl group at the P3 position, an isobutyl group at P2, and a piperidone ring at P1. tandfonline.com This compound exhibited an IC₅₀ of 0.166 µM against the 3CLpro enzyme and potent antiviral activity in cell models. tandfonline.com
Additionally, other SARS-CoV-2 proteins have been targeted by naphthyl-containing molecules. Suramin, a large, polysulfonated naphthyl urea (B33335) compound, was identified as an inhibitor of the nsp13 helicase, another essential viral enzyme. portlandpress.com These examples demonstrate that the hydrophobic and aromatic nature of the naphthalene scaffold allows it to fit into binding pockets of various viral proteins, contributing to inhibitory activity. The SAR suggests that a molecule like this compound, while simple, possesses a key pharmacophore (the naphthyl group) that is utilized in more complex and potent antiviral compounds.
Toll-like Receptor Agonism SAR
Currently, there is a lack of publicly available scientific literature and research data detailing the structure-activity relationship (SAR) of this compound as a Toll-like receptor (TLR) agonist. Extensive searches of scholarly databases and patent literature did not yield specific studies investigating the interaction of this compound or its close analogs with any of the Toll-like receptors.
While the broader N-acylamine and naphthyl-containing scaffolds are present in compounds with diverse biological activities, including immunomodulatory effects, specific research directly linking this compound to TLR agonism has not been identified. SAR studies are crucial for understanding how the structural features of a molecule, such as the hexanamide chain length and the naphthyl group positioning, influence its biological activity. Without such studies, it is not possible to provide detailed research findings or data tables on the TLR agonist properties of this compound.
Further research would be required to explore the potential of this compound and its derivatives as TLR agonists and to establish a clear structure-activity relationship.
Mechanistic Studies of N 1 Naphthyl Hexanamide and Analogues
Elucidating Molecular Targets
The molecular interactions of a compound are dictated by its structural features. For N-(1-naphthyl)hexanamide, these include the planar, aromatic naphthalene (B1677914) ring, the flexible hexyl chain, and the polar amide linkage. These components suggest several potential molecular targets.
Enzyme Inhibition and Activation Mechanisms (e.g., Histone Deacetylase)
A significant area of research for compounds containing a naphthalene ring is their potential to act as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones. Their inhibition can lead to cell cycle arrest and apoptosis, making HDAC inhibitors a target for cancer therapy. tandfonline.com
Naphthalimide-based compounds, which share the naphthalene core, have been identified as HDAC inhibitors. nih.gov For instance, a series of 3-amido-1,8-naphthalimides were synthesized and shown to be potent inhibitors of several HDAC isoforms, including HDAC6. nih.gov The general structure of many HDAC inhibitors includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. acs.org In this compound, the naphthalene group could serve as the cap, interacting with amino acid residues at the rim of the active site tunnel of the HDAC enzyme. The hexanamide (B146200) portion could function as the linker. While this compound itself lacks a classical zinc-binding group like a hydroxamic acid, some small molecules can still exhibit inhibitory activity through other interactions within the enzyme's active site. tandfonline.com
Docking studies with other naphthalene-based HDAC inhibitors have shown that interactions such as hydrogen bonds and hydrophobic interactions are crucial for binding to the active site. tandfonline.com For example, the benzene (B151609) ring of some linker groups has been observed to form π–π stacking interactions with phenylalanine residues in the active site of HDACs. tandfonline.com
| Compound Type | Target Enzyme | Observed/Potential Interaction | Reference |
| 3-Amido-1,8-naphthalimides | Histone Deacetylases (HDACs) | Potent inhibition of various HDAC isoforms, including HDAC6. | nih.gov |
| Naphthalene-based diarylamides | Pan-Raf kinases | Inhibition of kinase activity, with the naphthalene core acting as a scaffold. | nih.gov |
| This compound (Hypothesized) | Histone Deacetylases (HDACs) | The naphthalene group may act as a cap, interacting with the enzyme surface. |
Receptor Binding and Activation Pathways
The naphthalene moiety is a known pharmacophore that can interact with various receptors. Studies on N-naphthylethyl amide derivatives have demonstrated their potential as ligands for melatonin (B1676174) receptors. nih.gov These studies concluded that the naphthalene group can act as a bioisostere of the indole (B1671886) moiety found in melatonin, and the affinity for the receptor is influenced by the substituent on the amide nitrogen. nih.gov This suggests that this compound could potentially interact with G-protein coupled receptors (GPCRs) like the melatonin receptor, or other receptors that have binding pockets accommodating aromatic structures.
Furthermore, derivatives of 1,4-bis(arylsulfonamido)naphthalene have been designed as inhibitors of the Keap1-Nrf2 protein-protein interaction, indicating that the naphthalene scaffold can be a basis for targeting specific protein-protein interfaces. nih.gov The hexanamide chain of this compound could position the naphthalene group for optimal interaction within a receptor's binding site.
| Analogous Compound Class | Receptor/Target | Key Finding | Reference |
| N-naphthylethyl amides | Melatonin Receptors | Naphthalene acts as a bioisostere of indole, with affinity depending on the amide substituent. | nih.gov |
| 1,4-bis(arylsulfonamido)naphthalene derivatives | Keap1-Nrf2 protein-protein interaction | The naphthalene scaffold serves as a core for inhibitors of this interaction. | nih.gov |
| Octahydrobenzo[g or f]quinoline derivatives | Dopamine (B1211576) D2 and D3 receptors | Hybrid structures containing naphthalene-like cores show affinity for dopamine receptors. | nih.gov |
Membrane Disruption Mechanisms
The lipophilic nature of the naphthalene ring and the hexyl chain suggests that this compound could interact with and potentially disrupt cellular membranes. Studies on naphthalene and its derivatives have shown that these molecules can insert into lipid bilayers. nih.govacs.org The location and orientation of these molecules within the membrane depend on factors like the presence of hydrophilic groups. nih.gov For instance, 1-naphthol, a hydroxylated naphthalene, tends to orient its hydroxyl group towards the hydrophilic headgroup region of the membrane. nih.gov
Cellular and Subcellular Interaction Analysis
The interactions of this compound at the cellular and subcellular levels are likely governed by its physicochemical properties, which allow it to traverse membranes and interact with various intracellular components.
Interactions with Cellular Components (e.g., proteins, lipids)
The structure of this compound facilitates interactions with both proteins and lipids. The amide bond is a key structural feature in peptides and proteins, and it can participate in hydrogen bonding. acs.org Studies on the interactions of amides with aromatic systems have shown that favorable interactions can occur between the amide oxygen and aromatic rings (a potential n→π* interaction). pnas.org This suggests that the amide group of this compound could interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins.
The naphthalene ring itself can engage in π–π stacking interactions with aromatic residues, a common interaction in protein-ligand binding. evitachem.com The hexyl chain provides a hydrophobic component that can interact with nonpolar regions of proteins or the hydrophobic core of lipid membranes.
In terms of lipid interactions, as mentioned previously, naphthalene derivatives can partition into cellular membranes. nih.gov A study on naphthalene toxicity in mice revealed that it can lead to alterations in phosphorylcholine-containing lipids, particularly in the lungs, indicating a significant interaction with lipid metabolism and membrane composition. plos.org
| Interacting Component | Potential Interaction Type | Basis of Interaction | Reference |
| Proteins | Hydrogen bonding, π–π stacking, hydrophobic interactions | Amide group, naphthalene ring, and hexyl chain engaging with amino acid residues. | acs.orgpnas.orgevitachem.com |
| Lipids | Hydrophobic interactions, partitioning into bilayer | Naphthalene ring and hexyl chain inserting into the hydrophobic core of the membrane. | nih.govplos.org |
Intracellular Signaling Pathway Modulation
By interacting with enzymes, receptors, and other proteins, this compound and its analogues have the potential to modulate various intracellular signaling pathways.
If this compound acts as an HDAC inhibitor, it would directly affect signaling pathways related to gene transcription and cell cycle regulation. tandfonline.com Inhibition of HDACs leads to hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of genes that can, for example, induce apoptosis in cancer cells.
Interaction with GPCRs, such as the melatonin receptor, would modulate downstream signaling cascades that are often mediated by second messengers like cyclic AMP (cAMP). nih.gov For example, agonist binding to melatonin receptors typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Furthermore, compounds that inhibit the Keap1-Nrf2 interaction, for which naphthalene derivatives have been developed, can activate the Nrf2 signaling pathway. nih.gov This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of cytoprotective genes, which can protect cells from oxidative stress and inflammation. nih.gov
Finally, by altering membrane properties, this compound could indirectly affect signaling pathways that rely on membrane-bound proteins or lipid-derived second messengers.
Investigation of Metabolic Pathways in Non-Human Biological Systems
The metabolic fate of xenobiotics, such as this compound, in non-human biological systems is a critical area of study to understand their biotransformation and potential for persistence or degradation. The metabolism of such compounds is generally a multi-phase process designed to increase their water solubility and facilitate their excretion. This process involves a variety of enzymatic reactions that modify the parent compound's structure.
Hydrolysis and Biotransformation of Amide Bonds
The amide bond is a central feature of the this compound structure and represents a primary site for metabolic attack. In various biological systems, the enzymatic hydrolysis of amide linkages is a common biotransformation pathway.
Research Findings: Studies on analogous N-aryl amides have demonstrated that these molecules undergo significant degradation in in-vitro systems designed to mimic physiological metabolism, such as liver microsome suspensions. nih.govnih.gov The anilide bond, where the amide nitrogen is directly attached to an aromatic ring, is a known metabolic weak point. nih.govresearchgate.net This susceptibility is partly because the delocalization of the nitrogen's lone pair electrons into the aryl ring can weaken the C-N amide bond. researchgate.net
The primary outcome of amide bond hydrolysis in this compound is its cleavage to yield two smaller, more polar molecules: 1-Naphthylamine (B1663977) and Hexanoic acid . This reaction is catalyzed by a class of hydrolytic enzymes known as amidases or acylamide amidohydrolases. cuny.eduwikipedia.org In non-human organisms, these enzymes are prevalent and play a crucial role in the metabolism of both endogenous and exogenous amide-containing compounds. For instance, enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) are known to hydrolyze a wide range of fatty acid amides, a class to which this compound belongs. wikipedia.orgaocs.orgacs.org The efficiency of this hydrolysis can be influenced by steric hindrance around the amide bond; compounds with bulky substituents near the amide linkage often show increased metabolic stability. nih.govresearchgate.net
The biodegradation of similar compounds has also been observed in microbial systems. Bacteria such as Pseudomonas and Aeromonas have been shown to hydrolyze fatty acid amides, indicating that environmental microorganisms can also contribute to the breakdown of this compound.
Enzymatic Systems Involved in Xenobiotic Metabolism
The biotransformation of this compound and its analogues is mediated by a well-established suite of enzymes primarily located in the liver, but also present in other tissues like the intestine and lungs. These enzymatic processes are typically categorized into Phase I and Phase II reactions.
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the xenobiotic molecule. For this compound, the key Phase I enzymes include:
Hydrolases: As discussed previously, carboxylesterases and other amidases found predominantly in liver microsomes are responsible for cleaving the amide bond. nih.gov
Cytochrome P450 (CYP) Monooxygenases: This superfamily of heme-containing enzymes is central to the oxidative metabolism of a vast array of xenobiotics. rsc.org For this compound, CYPs can catalyze two main types of oxidation:
Aromatic Hydroxylation: The naphthalene ring is a prime target for CYP-mediated oxidation, which can lead to the formation of various isomeric naphthol derivatives (e.g., hydroxy-N-(1-naphthyl)hexanamide). Studies on naphthalene itself show that isoforms like CYP1A2 and CYP3A4 are highly active in this process, producing 1-naphthol, 2-naphthol, and dihydrodiol metabolites. nih.gov
Aliphatic Hydroxylation: The hexanoyl side chain can also be oxidized by CYPs, typically at the terminal (ω) or sub-terminal (ω-1) carbon atoms. This would result in the formation of hydroxylated alkyl chain metabolites.
Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous, water-soluble molecules to facilitate their excretion. Key Phase II enzymes include:
UDP-Glucuronosyltransferases (UGTs): These enzymes conjugate the hydroxylated metabolites (both aromatic and aliphatic) with glucuronic acid.
Sulfotransferases (SULTs): SULTs catalyze the sulfation of hydroxyl groups, another important pathway for increasing water solubility.
Glutathione S-Transferases (GSTs): These enzymes are involved in detoxifying reactive electrophilic intermediates, such as arene oxides that can form on the naphthalene ring during CYP-mediated oxidation.
The table below summarizes the primary enzymatic systems involved in the metabolism of an N-aryl alkanamide like this compound.
| Metabolic Phase | Enzyme Family | Typical Location | Reaction Catalyzed on this compound |
|---|---|---|---|
| Phase I | Amidases / Carboxylesterases | Liver Microsomes, Cytosol | Hydrolysis of the amide bond to yield 1-Naphthylamine and Hexanoic acid. |
| Cytochrome P450 (CYP) Monooxygenases | Endoplasmic Reticulum (Microsomes) | Hydroxylation of the naphthalene ring and/or the hexanoyl alkyl chain. | |
| Phase II | UDP-Glucuronosyltransferases (UGTs) / Sulfotransferases (SULTs) | Endoplasmic Reticulum, Cytosol | Conjugation of hydroxylated metabolites with glucuronic acid or sulfate. |
| Glutathione S-Transferases (GSTs) | Cytosol, Mitochondria, Microsomes | Conjugation of reactive intermediates (e.g., epoxides) with glutathione. |
Metabolite Identification and Characterization (non-human specific)
While specific metabolic profiling studies for this compound are not extensively documented, the identity of its metabolites can be predicted with high confidence based on the known metabolic pathways for structurally related N-aryl amides and naphthalenic compounds. nih.govcapes.gov.br The characterization of these metabolites is typically performed using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo (e.g., urine, feces from animal models) studies.
The predicted metabolites can be grouped according to the reactions that form them:
Hydrolysis Products:
1-Naphthylamine (C₁₀H₉N): Formed by the direct cleavage of the amide bond. This is a primary metabolite. nih.govhmdb.ca
Hexanoic acid (C₆H₁₂O₂): The corresponding fatty acid released upon amide hydrolysis.
Phase I Oxidation Products (Parent Molecule):
Hydroxy-N-(1-naphthyl)hexanamide (C₁₆H₁₉NO₂): A family of isomers resulting from CYP-mediated hydroxylation on either the naphthalene ring or the hexanoyl chain.
This compound-N-oxide: Potential product from oxidation at the amide nitrogen.
Dihydrodiol Metabolites (C₁₆H₂₁NO₃): Formed via an epoxide intermediate on the naphthalene ring, which is subsequently hydrolyzed by epoxide hydrolase. nih.gov
Phase II Conjugation Products:
This compound Glucuronides/Sulfates: Conjugates of the various hydroxylated Phase I metabolites. These are highly water-soluble and readily excretable.
1-Naphthylamine Glucuronides/Sulfates: The primary amine metabolite can also undergo conjugation.
The following table outlines the major predicted metabolites of this compound in non-human systems.
| Predicted Metabolite | Molecular Formula | Metabolic Pathway | Phase |
|---|---|---|---|
| 1-Naphthylamine | C₁₀H₉N | Amide Hydrolysis | Phase I |
| Hexanoic acid | C₆H₁₂O₂ | Amide Hydrolysis | Phase I |
| Hydroxy-N-(1-naphthyl)hexanamide (Aromatic or Aliphatic) | C₁₆H₁₉NO₂ | CYP450 Oxidation | Phase I |
| This compound Dihydrodiol | C₁₆H₂₁NO₃ | CYP450 Oxidation & Epoxide Hydrolase | Phase I |
| Hydroxy-N-(1-naphthyl)hexanamide Glucuronide | C₂₂H₂₇NO₈ | UGT Conjugation | Phase II |
| Hydroxy-N-(1-naphthyl)hexanamide Sulfate | C₁₆H₁₉NO₅S | SULT Conjugation | Phase II |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of N-(1-naphthyl)hexanamide, offering insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, the signals correspond to the different types of protons present. The aromatic protons of the naphthyl group are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The amide proton (-NH-) signal would also be found downfield, and its chemical shift can be variable. The aliphatic protons of the hexanamide (B146200) chain will appear in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (–CH₂CO–) would be more deshielded than the other methylene groups in the chain, and the terminal methyl group (–CH₃) would be the most shielded, appearing furthest upfield. libretexts.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. libretexts.org For this compound, a signal for the carbonyl carbon of the amide group is expected in the highly deshielded region of the spectrum (around 170-175 ppm). rsc.org The ten carbon atoms of the naphthalene (B1677914) ring will produce a series of signals in the aromatic region (approximately 110-140 ppm). The six carbons of the hexyl chain will appear in the aliphatic region (typically 10-40 ppm). libretexts.orgbhu.ac.in
| Atom Type | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Protons | Naphthyl-H | ~7.4 - 8.2 | - |
| Amide Proton | -NH- | ~7.5 - 9.0 (variable) | - |
| Alpha-Methylene Protons | -CH₂-CO- | ~2.2 - 2.5 | ~37 |
| Chain Methylene Protons | -(CH₂)₃- | ~1.3 - 1.8 | ~22 - 32 |
| Terminal Methyl Protons | -CH₃ | ~0.9 | ~14 |
| Aromatic Carbons | Naphthyl-C | - | ~120 - 135 |
| Carbonyl Carbon | -C=O | - | ~173 |
Note: The data in the table above are predicted values based on typical chemical shift ranges for the respective functional groups and may not represent exact experimental values. libretexts.orglibretexts.orgrsc.org
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. aip.org The molecular formula for this compound is C₁₆H₁₉NO, with a molecular weight of approximately 241.33 g/mol . nist.govsigmaaldrich.com
Electron Ionization (EI) is a hard ionization technique that uses a beam of high-energy electrons (typically 70 eV) to ionize analyte molecules in the gas phase. libretexts.org This process often imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight. nist.gov Common fragmentation pathways would involve cleavage of the amide bond and fragmentation of the hexyl chain.
| m/z | Proposed Fragment Identity | Significance |
|---|---|---|
| 241 | [C₁₆H₁₉NO]⁺· | Molecular Ion (M⁺·) |
| 143 | [C₁₀H₇NH₂]⁺· | Fragment from cleavage of the amide bond (naphthylamine radical cation) |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation, from loss of amine group |
| 99 | [C₆H₁₁O]⁺ | Hexanoyl cation from amide bond cleavage |
Note: The fragmentation data is based on typical EI-MS patterns and data available from the NIST Chemistry WebBook. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. google.com For this compound (C₁₆H₁₉NO), HRMS can distinguish its exact mass (monoisotopic mass: 241.14667 Da) from other compounds with the same nominal mass but different elemental formulas. uni.lu This technique is invaluable for confirming the identity of the compound in complex samples without ambiguity. ospar.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu
GC-MS is a hybrid technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. labtron.com A sample containing this compound is first vaporized and separated based on its volatility and interaction with a stationary phase in a GC column. As the separated compound elutes from the column, it enters the MS detector, where it is ionized (commonly by EI), and a mass spectrum is generated. nist.gov This allows for the positive identification of this compound even in a complex mixture. The NIST Chemistry WebBook confirms the availability of GC-MS data for this compound. nist.gov
Mass Spectrometry (MS) Applications
Chromatographic Separation Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net The separation is based on the differential partitioning of components between a mobile phase and a stationary phase.
For a compound like this compound, which has moderate volatility and good thermal stability, Gas Chromatography (GC) is a suitable separation method. nist.gov In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed inside a column. The retention time of this compound—the time it takes to pass through the column—is a characteristic feature that can be used for its identification and quantification under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). While other methods like High-Performance Liquid Chromatography (HPLC) are used for similar compounds, GC is directly referenced for this compound analysis. nist.govnih.gov
Gas Chromatography (GC)
Gas Chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. rsc.orgscholarsresearchlibrary.com The analysis of N-aryl amides via GC is a conventional approach for product quantification and qualification. google.com In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before being fragmented and detected by the mass spectrometer. rsc.org
The NIST Chemistry WebBook provides mass spectrometry data for this compound, which is essential for its identification in GC-MS runs. nist.govnist.gov The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint for the molecule.
Table 1: GC-MS Parameters for Analysis of Related Amides
| Parameter | Value/Description | Reference |
| Instrument | Thermo GC-Trace Ultra Ver: 5.0, Thermo MS DSQ II | scholarsresearchlibrary.com |
| Column | ZB 5-MS non-polar capillary column (30m x 0.25mm ID, 0.25µm film) | scholarsresearchlibrary.com |
| Carrier Gas | Helium | scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min | scholarsresearchlibrary.com |
| Temperature Program | 70°C initial, ramped to 260°C at 6°C/min | scholarsresearchlibrary.com |
| Injection Volume | 1 µL | scholarsresearchlibrary.com |
| Ionization Mode | Electron Ionization (EI) | rsc.org |
This table represents typical conditions used for the analysis of amide compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for separating non-volatile or thermally sensitive compounds. google.com For N-aryl amides and related structures, reverse-phase HPLC (RP-HPLC) is frequently employed. sielc.comnih.gov This method separates compounds based on their hydrophobicity.
The analysis of N-(1-Naphthyl)ethylenediamine, a structurally related compound, can be achieved using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Similar conditions can be optimized for this compound. The purity of related compounds is often confirmed using HPLC, with standards achieving purities of ≥98.0%. avantorsciences.com The technique is also used to monitor reaction progress and for the purification of products. acs.org
Table 2: Illustrative HPLC Conditions for Related Naphthyl Derivatives
| Parameter | Description | Reference |
| Mode | Reverse Phase (RP) | sielc.com |
| Column | Newcrom R1 (or similar C18 column) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid or formic acid modifier | sielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.com |
| Application | Purity assessment, quantification, preparative separation | sielc.comavantorsciences.com |
This table outlines a general HPLC method applicable to naphthyl compounds, which would be suitable for this compound analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. unimi.itaocs.org For naphthylamine derivatives, TLC is routinely performed on silica (B1680970) gel plates (e.g., Silica gel 60 F254). unimi.itnih.govlsmuni.lt
After developing the plate with a suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, the separated spots are visualized, commonly under UV light. unimi.itbeilstein-journals.org For compounds without a strong chromophore, visualization can be achieved by spraying with a reagent. A common spray reagent for related compounds is N-(1-naphthyl)ethylenediamine dihydrochloride (B599025), which can be used after treatment with other chemicals to generate a colored spot. baidu1y.comhebmu.edu.cn The retention factor (Rf), the ratio of the distance traveled by the analyte to that of the solvent front, is a key parameter for identification.
Table 3: Common TLC Systems for Naphthylamine Derivatives
| Component | Description | Reference |
| Stationary Phase | Silica gel pre-coated plates (e.g., Kieselgel 60G F254, Silufol UV 254) | nih.govlsmuni.lt |
| Mobile Phase | Petroleum ether/Ethyl Acetate (EtOAc) mixtures (e.g., 5:1, 3:1) | beilstein-journals.org |
| Visualization | UV light (254 nm), chemical spray reagents | unimi.itbaidu1y.com |
Spectrophotometric Determination Techniques for Related Compounds
Spectrophotometric methods, particularly those based on UV-Visible absorption, are widely used for the quantitative determination of compounds containing chromophores. The Griess reaction is a classic colorimetric method used to determine nitrite (B80452), which involves a diazotization reaction followed by coupling with a compound like N-(1-naphthyl)ethylenediamine to form a intensely colored azo dye. researchgate.netcdnsciencepub.com
This principle can be adapted for the determination of naphthylamine derivatives. The reaction of 3-nitroaniline (B104315) and 1-naphthylamine (B1663977) with nitrite produces a purple azo dye, demonstrating the utility of these compounds in colorimetric assays. researchgate.net The resulting colored product can be quantified using a spectrophotometer by measuring its absorbance at the wavelength of maximum absorption (λmax). cdnsciencepub.com For instance, the azo dye formed with N-(1-naphthyl)ethylenediamine dihydrochloride and sulphanilamide has a λmax around 540 nm. cdnsciencepub.com Such methods are valued for their simplicity, speed, and sensitivity. researchgate.net
Advanced Structural Elucidation beyond Basic Identification
Beyond simple identification, a full structural elucidation of this compound requires a combination of advanced spectroscopic techniques.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule. nist.gov The molecular formula of this compound is C₁₆H₁₉NO, with a molecular weight of approximately 241.33 g/mol . nist.govsigmaaldrich.com The mass spectrum of an amide typically shows characteristic fragmentation. For primary amides, a base peak from a McLafferty rearrangement is common. libretexts.org For N-substituted amides like this compound, fragmentation often involves cleavage of the amide bond and bonds within the alkyl chain and naphthyl group. libretexts.orgaip.org Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification in liquid chromatography-mass spectrometry (LC-MS). uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise arrangement of atoms in a molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the naphthyl group, the amide proton (N-H), and the aliphatic protons of the hexanoyl chain. mdpi.comiucr.org The aromatic region would be complex due to the multiple protons on the naphthalene ring system. hmdb.ca The hexanoyl chain would exhibit signals for the terminal methyl group (a triplet), several methylene groups (multiplets), and the methylene group alpha to the carbonyl (a triplet). chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. For this compound, this would include signals for the carbonyl carbon, the carbons of the naphthalene ring, and the six distinct carbons of the hexanoyl chain. mdpi.com
Computational and in Silico Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and to analyze the stability of the resulting complex over time. researchgate.net While specific docking studies for N-(1-naphthyl)hexanamide are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous compounds containing the N-naphthyl and amide moieties.
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov This process involves sampling a multitude of possible binding poses and scoring them based on energy calculations. ijpsjournal.com
For naphthalene-based amide scaffolds, docking studies have been instrumental in elucidating binding modes with various protein targets. For instance, in the design of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), a key viral enzyme, naphthalene-based ligands linked to other moieties via an amide (-NHCO-) group were investigated. nih.gov Docking simulations revealed that these ligands could fit within the active site pocket of the enzyme, with their binding affinity and specific interactions being calculated. nih.gov Similarly, novel amide-coupled naphthalene (B1677914) scaffolds were designed and docked against bacterial RecA, an essential protein in the DNA repair mechanism. researchgate.net The docking results showed that these compounds could effectively interact with amino acids in the active site of RecA, suggesting a potential mechanism of action as RecA inhibitors. researchgate.net In another study, the replacement of a cinnamoyl group with a naphthyl group in a series of efflux pump inhibitors was shown through molecular docking to shift the binding affinity from the AcrA protein to the AcrB transporter in E. coli. nih.gov
These examples demonstrate that the this compound scaffold has the potential to form key interactions within protein binding pockets, typically involving:
Hydrophobic interactions: The large, nonpolar surface of the naphthalene ring can interact favorably with hydrophobic residues in a binding site.
Hydrogen bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group), allowing it to form stabilizing connections with polar amino acid residues. ekb.eg
π-π Stacking: The aromatic naphthalene ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
A primary application of molecular docking is the identification of potential enzyme targets for a given compound. ijpsjournal.com By screening a compound against various enzyme structures, researchers can hypothesize which enzymes it is likely to inhibit. Naphthalene derivatives have been computationally evaluated against a wide array of enzymatic targets. ontosight.ai
For example, various naphthalene derivatives have been identified through computational methods as potential inhibitors of enzymes crucial for diseases. Docking studies have implicated naphthalene-based scaffolds in the inhibition of targets such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease, and paraoxonase 1 (PON1), an antiatherosclerotic enzyme. researchgate.net Other identified enzyme targets for naphthalene derivatives include the MurD ligase, involved in bacterial peptidoglycan biosynthesis, and RNA editing ligase 1 (REL1) in Trypanosoma brucei. nih.govnih.gov In a study on anilides, which share the amide functional group, in silico analysis pointed to histone deacetylase as a probable enzymatic target in plants. researchgate.net
The table below summarizes findings from molecular docking studies on various naphthalene-based analogs, illustrating the process of elucidating potential enzyme targets.
| Enzyme Target | Naphthalene Analog Studied | Key Findings from Docking Study | Reference(s) |
| SARS-CoV-2 Papain-like Protease (PLpro) | Naphthalene-pyran carboxamide derivatives | Ligands showed strong binding affinity and inhibition potential against the protease. | nih.gov |
| Bacterial Recombinase A (RecA) | Amide-coupled naphthalene scaffolds | Compounds interacted effectively with active site amino acids, suggesting potential as RecA inhibitors. | researchgate.net |
| Cytochrome P450 2A6/2A5 | Naphthalene derivatives | Inhibition was found to be related to charge distribution, surface area, and hydrophobic properties. | nih.gov |
| Acetylcholinesterase (AChE) | Naphthalenylmethylen hydrazine (B178648) derivatives | Derivatives showed strong inhibition effects on the enzyme. | researchgate.net |
| MurD Ligase | Naphthalene-N-sulfonyl-D-glutamic acid | Compounds were identified as inhibitors of this key peptidoglycan biosynthesis enzyme. | nih.gov |
| E. coli AcrB Transporter | Naphthyl amides | The naphthyl group shifted binding preference to the AcrB transporter over the AcrA protein. | nih.gov |
Beyond enzymes, computational modeling is used to predict how ligands interact with cellular receptors, which are often G-protein-coupled receptors (GPCRs) or ion channels. This is crucial for understanding the pharmacological effects of a compound. For naphthalene-based ligands, modeling has been used to understand their interactions with specific receptors.
In one study, a high-affinity naphthalene-based antagonist of the P2Y₁₄ receptor was modified to create analogs with rigidified piperidine (B6355638) groups. acs.org Molecular modeling, based on the crystal structure of the related P2Y₁₂ receptor, was used to simulate the binding of these new compounds. The simulations revealed stable and persistent key interactions, helping to explain the high affinity of the lead compound. acs.org In another example, naphthalene diimides (NDIs) were modeled to study their binding to G-quadruplex (G4) structures in DNA, which act as receptors for these ligands. mdpi.com The modeling showed that the NDI core binds through π-stacking interactions with the G-quartets, providing a structural basis for their activity as G4 stabilizers. mdpi.com
These studies underscore that the this compound structure is amenable to receptor interaction modeling. The naphthalene moiety can serve as a hydrophobic anchor and a π-stacking element, while the hexanamide (B146200) portion provides flexibility and hydrogen bonding capabilities, allowing it to adapt to the specific geometry and chemical environment of a receptor binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are built by calculating numerical descriptors that represent the physicochemical properties of the molecules and then using statistical methods to relate these descriptors to an observed activity. researchgate.netmdpi.com
The development of a predictive QSAR model involves several steps, including dataset selection, descriptor calculation, model generation using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation. mdpi.com For scaffolds like N-naphthyl amides, QSAR models can predict activities such as enzyme inhibition or receptor binding affinity.
Several QSAR studies have been successfully conducted on compounds containing the core scaffolds of this compound.
N-Aryl Amides: A QSAR study on a series of 88 N-aryl derivatives (amides and imides) as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) yielded models with high predictive ability. researchgate.netmdpi.com The models indicated that descriptors related to lipophilicity (AlogP98), molecular size (Wiener index), and shape were crucial for describing the bioactivity. mdpi.com
Naphthalene Derivatives: Researchers developed QSAR models for a series of 42 naphthalene and non-naphthalene derivatives that inhibit cytochrome P450 (CYP) 2A5 and 2A6 enzymes. nih.gov The resulting models showed good statistical quality and predictive power, highlighting the importance of electronic, steric, shape, and lipophilicity descriptors. nih.gov Another QSAR study on 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as anticancer agents showed the importance of topological and electronic parameters for activity. nih.gov
The table below summarizes key aspects of these relevant QSAR studies.
| Compound Series | Biological Activity | Modeling Technique | Key Finding / Important Descriptors | Reference(s) |
| N-Aryl Amides/Imides | AChE & BChE Inhibition | Genetic Function Approximation (GFA) | AlogP98, Wiener index, and shape descriptors (Kappa-1-AM, PHI) were critical for activity. | researchgate.netmdpi.com |
| Naphthalene Derivatives | CYP2A5 & CYP2A6 Inhibition | GFA, Genetic Partial Least-Squares (G/PLS) | Jurs descriptors, electronic (Sr, Apol), steric (shadow indices), and lipophilicity descriptors were important. | nih.gov |
| Naphthalenesulphonyl Glutamamides | Anticancer (Ehrlich Ascites Carcinoma) | Multiple Linear Regression (MLR) | Topological indices (ETSA, RTSA) and electronic parameters (Wang-Ford charges) were significant. | nih.gov |
| N-Aryl-Oxazolidinone-5-carboxamides | HIV-1 Protease Inhibition | Topomer CoMFA, HQSAR | Sterically bulky and electropositive groups were favored; atomic contributions from specific moieties were identified. | ekb.egekb.eg |
These studies demonstrate that the biological activity of compounds like this compound can be effectively modeled, allowing for the prediction of activity for new, unsynthesized analogs and guiding the design of more potent molecules.
The success of any QSAR model depends on the selection of appropriate molecular descriptors that can quantitatively capture the structural features relevant to the biological activity. researchgate.net The structure of this compound can be analyzed by considering descriptors for its two main components.
Descriptors for the Naphthyl Scaffold: The naphthalene ring is a bicyclic aromatic system, and its properties are often described by a combination of electronic, steric, hydrophobic, and topological descriptors.
Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include Wang-Ford charges, Jurs descriptors (which relate to partial atomic charges), and frontier molecular orbital energies (HOMO/LUMO). nih.govnih.gov A recent study on triazole-naphthalene derivatives identified hydrophobic surface area as a key predictor of binding affinity. chemrxiv.org
Topological Descriptors: These are numerical representations of molecular topology (atom connectivity). Examples include Wiener and Balaban-type indices, which reflect molecular size and branching, and electro-topological state atom (ETSA) indices. mdpi.comnih.govcivilica.com
Steric/Shape Descriptors: These quantify the three-dimensional shape and size of the molecule. Examples include molecular refractivity (Molref) and shadow indices, which are projections of the molecular shape. nih.gov
Hydrophobicity Descriptors: The most common is the logarithm of the octanol-water partition coefficient (LogP or AlogP), which describes the lipophilicity of the molecule. mdpi.com
Descriptors for the Hexanamide Scaffold: The hexanamide portion is an aliphatic amide chain. Its characteristics are primarily related to its size, flexibility, and hydrogen bonding capacity.
Flexibility Descriptors: The number of rotatable bonds is a simple yet powerful descriptor that has been shown to be a key predictor for the binding of naphthalene derivatives. chemrxiv.org
Size and Chain Length Descriptors: For aliphatic chains, descriptors can include the number of carbon atoms or related parameters that quantify the effect of chain length on a given property. acs.org
Functional Group Counts: Specific counts, such as the number of primary, secondary, or tertiary aliphatic amides (e.g., nRCONHR for a secondary amide), can be used as descriptors in QSAR models. alvascience.com
Polarity and Charge Descriptors: The amide bond introduces polarity. Descriptors related to the dipole moment or partial charges on the nitrogen and oxygen atoms can be important for modeling interactions. mdpi.com
The following table provides a summary of descriptors relevant to the two main scaffolds of this compound.
| Scaffold | Descriptor Type | Example Descriptors | Relevance | Reference(s) |
| Naphthyl | Electronic | Jurs Descriptors, Wang-Ford Charges, Hydrophobic Surface Area | Describe charge distribution and potential for electronic interactions. | nih.govnih.govchemrxiv.org |
| Topological | Wiener Index, Balaban Index, ETSA/RTSA Indices | Quantify molecular size, branching, and connectivity. | mdpi.comnih.govcivilica.com | |
| Steric/Shape | Shadow Indices, Molecular Refractivity (Molref) | Define the 3D size and shape, crucial for fitting into binding sites. | nih.gov | |
| Hydrophobicity | AlogP98 | Measures lipophilicity, which governs membrane permeability and hydrophobic interactions. | mdpi.com | |
| Hexanamide | Flexibility | Number of Rotatable Bonds | Represents conformational freedom, important for adapting to a binding site. | chemrxiv.org |
| Size/Aliphatic | Carbon Atom Number (n), Sum of Carbon Number Effects (SCNE) | Quantifies the contribution of the aliphatic chain length to a property. | acs.org | |
| Functional Group | Amide Counts (e.g., nRCONHR) | Specifically accounts for the presence and type of the amide group. | alvascience.com | |
| Polarity | Dipole Moment (Dipole-Mag) | Describes the overall polarity of the molecule, influencing solubility and polar interactions. | mdpi.com |
By combining descriptors from both the naphthyl and hexanamide scaffolds, robust QSAR models can be developed to predict the biological activity of this compound and its analogs, providing valuable guidance for further experimental investigation.
Conformational Analysis and Energy Landscapes
For a molecule like this compound, which consists of a rigid naphthyl group and a flexible hexanamide chain, conformational analysis helps in understanding how the molecule might orient itself to bind to a biological target. The rotation around the single bonds in the hexanamide chain allows for a multitude of possible conformations.
The stability of these conformers is influenced by several factors, including:
Steric Hindrance: Repulsive interactions that occur when atoms are forced too close to one another. In this compound, steric hindrance between the hexanamide chain and the bulky naphthyl group can restrict certain conformations.
Torsional Strain: The energy penalty associated with rotations around single bonds that are not at their optimal staggered arrangement.
Intramolecular Hydrogen Bonding: The amide group (-CONH-) in this compound can potentially form hydrogen bonds with other parts of the molecule, which can stabilize certain conformations.
The energy landscape of this compound would likely feature multiple energy minima, corresponding to different stable conformers. arxiv.org The global minimum represents the most stable conformation, which is the one the molecule is most likely to adopt. However, other low-energy conformers may also be significantly populated at room temperature and could be relevant for biological activity. ic.ac.uk
Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the energies of different conformers and map out the energy landscape. utdallas.edu Techniques like basin-hopping can be used to explore these landscapes and identify the most stable structures. arxiv.orgaps.org Visualizing these landscapes, often through disconnectivity graphs, helps in understanding the relationships between different minima and the energy barriers that separate them. aps.org
Table 1: Key Factors in the Conformational Analysis of this compound
| Factor | Description | Relevance to this compound |
| Rotatable Bonds | Single bonds that allow for free rotation, leading to different conformers. | The C-C and C-N bonds in the hexanamide chain are the primary sources of conformational flexibility. |
| Energy Minima | Low-energy, stable conformations of the molecule. | Represent the most probable shapes the molecule will adopt. The global minimum is the most stable. |
| Transition States | High-energy states that connect different energy minima. | The energy of these states determines the ease of interconversion between conformers. |
| Steric Effects | Interactions between non-bonded atoms that influence conformational stability. | The bulky naphthyl group can sterically hinder the movement of the hexanamide chain, limiting the available conformational space. |
Predictive Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) Modeling (non-human specific)
In silico ADME modeling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. nih.govproventainternational.com These models use the chemical structure of a molecule to estimate how it will be absorbed, distributed, metabolized, and excreted by an organism. nih.gov This early assessment helps to identify compounds with potentially poor pharmacokinetic profiles, which are a major cause of failure in drug development. nih.gov
For this compound, predictive ADME models can provide valuable, albeit non-human specific, insights. These predictions are typically based on quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of a compound with its biological activity or, in this case, its pharmacokinetic behavior. researchgate.net
Key ADME parameters that can be predicted in silico include:
Absorption: Prediction of how well the compound will be absorbed, for instance, from the gastrointestinal tract. This is often related to properties like lipophilicity (LogP) and solubility.
Distribution: Estimation of how the compound will distribute throughout the body's tissues. This is influenced by factors such as plasma protein binding and the volume of distribution (Vdss). nih.gov
Metabolism: Prediction of how the compound will be chemically altered by enzymes. This can involve identifying potential sites of metabolic attack and the likely metabolic products.
Excretion: Estimation of how the compound and its metabolites will be removed from the body, for example, through the kidneys or liver.
Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates drug-specific data with physiological information about the species being studied. proventainternational.com These models can simulate the concentration of a compound in various organs and tissues over time, providing a more dynamic and detailed prediction of its pharmacokinetic profile. proventainternational.combiorxiv.org
Table 2: Predicted ADME Properties for this compound (Illustrative)
| ADME Parameter | Predicted Property | Implication |
| LogP (Lipophilicity) | High | Likely good absorption, but may lead to high plasma protein binding and potential for accumulation in fatty tissues. |
| Aqueous Solubility | Low | May limit absorption and formulation options. |
| Plasma Protein Binding | High | The unbound fraction of the drug, which is pharmacologically active, may be low. nih.gov |
| Metabolic Stability | Moderate to High | The amide bond may be susceptible to hydrolysis by amidases. The naphthyl ring may undergo oxidation. |
It is important to emphasize that these in silico predictions are theoretical and require experimental validation. However, they serve as a valuable guide for prioritizing compounds and designing further preclinical studies. proventainternational.com
Virtual Screening for Novel Ligands
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govchemrevlett.com If this compound were identified as a "hit" or a starting point for drug design, virtual screening could be employed to find other, potentially more potent or selective, compounds with a similar structure or binding mode. mdpi.com
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein. mdpi.com Molecules from a database are "docked" into the binding site of the target, and their binding affinity is scored based on how well they fit and interact with the protein. chemrevlett.com
Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown. mdpi.com It relies on the knowledge of other molecules that are known to bind to the target. A model, such as a pharmacophore, is created based on the common structural features of these active ligands. mdpi.com This model is then used to search for other molecules in a database that possess these same features. mdpi.com
In the context of this compound, if it were found to be an inhibitor of a particular enzyme, a ligand-based approach could be used to find other compounds with a similar arrangement of aromatic and hydrophobic features. A pharmacophore model might include features like an aromatic ring (the naphthyl group), a hydrogen bond donor/acceptor (the amide group), and a hydrophobic region (the hexyl chain). mdpi.com
The output of a virtual screening campaign is a ranked list of "hit" compounds. nih.gov These hits are then typically subjected to experimental testing to confirm their activity. nih.gov Virtual screening can significantly accelerate the drug discovery process by narrowing down the vast number of potential drug candidates to a more manageable number for synthesis and biological evaluation. nih.gov
Table 3: Virtual Screening Approaches Based on this compound
| Screening Method | Description | Application for this compound |
| Structure-Based VS | Docking of virtual compounds into the 3D structure of a known biological target. | If the target of this compound is known, this method can be used to find novel binders to that same target. |
| Ligand-Based VS | Searching for compounds with similar properties to a known active ligand. | A pharmacophore model can be built based on the key structural features of this compound to find chemically diverse compounds with similar predicted activity. |
| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity. | The model would likely include the naphthyl ring, the amide linker, and the aliphatic chain as key features. mdpi.com |
In Vitro and in Vivo Animal Studies on Naphthyl Amide Compounds
Cell-Based Assays for Biological Activity
In vitro studies are fundamental to characterizing the biological effects of novel chemical entities. For naphthyl-amide compounds, these assays have been crucial in identifying potential therapeutic applications by assessing their efficacy against microbes, their ability to inhibit specific enzymes, their interaction with cellular receptors, and their cytotoxic effects in a research context.
Antimicrobial Efficacy in Microbial Cultures
Several studies have evaluated the antimicrobial properties of naphthylamine and naphthyl-amide derivatives against various pathogens. Thiazolidinone derivatives incorporating a 4-nitro-1-naphthylamine (B40213) substituent have demonstrated both antibacterial and antifungal properties. nih.gov These compounds were tested against a panel of bacteria, including Staphylococcus aureus and Bacillus subtilis, and various Candida species. nih.gov The minimum inhibitory concentration (MIC) for these derivatives ranged widely, with some showing efficacy comparable to aminopenicillins and the antifungal agent fluconazole. nih.gov
In another line of research, dicationic N-naphthyltriazole derivatives were identified as selective antibacterial agents against Clostridioides difficile. mdpi.com For instance, compound 40 , a dicationic N-naphthyltriazole, showed an MIC of 8 µg/mL against two different strains of C. difficile. mdpi.com The antimicrobial activity of N-acylphenothiazines has also been investigated, revealing that their ability to interact with and disrupt lipid membranes contributes to their effects. nih.gov
| Compound Class/Name | Target Organism | Activity (MIC/Result) | Source |
|---|---|---|---|
| Thiazolidinone derivatives with nitronaphthylamine substituent | S. aureus, B. subtilis, E. coli, K. pneumoniae, Candida spp. | MIC range: 0.4-1000 µg/mL | nih.gov |
| Dicationic N-naphthyltriazole derivative 40 | C. difficile (strains ATCC 700057 & 132) | 8 µg/mL | mdpi.com |
| Brevicidine (lipopeptide with N-terminal hexanoyl chain) | AMR Enterobacteriaceae | MIC range: 0.5-2 µM | nih.gov |
Enzyme Inhibition Assays
The ability of naphthyl-amide compounds to inhibit specific enzymes is an area of active investigation. One study focused on the design of naphthyl amide derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in endocannabinoid signaling. researchgate.net This research led to the identification of a potent MAGL inhibitor with an IC50 value of 0.51 µM and a Ki of 412 nM. researchgate.net
Other research has explored new naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives for their inhibitory effects on human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). nih.gov Several of these compounds showed potent inhibition, with one derivative demonstrating Ki values of 52.42 nM for hCA I, 59.23 nM for hCA II, and 40.16 nM for AChE, surpassing the activity of standard reference inhibitors. nih.gov
| Compound/Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Source |
|---|---|---|---|
| Naphthyl amide derivative (compound 26) | Monoacylglycerol Lipase (MAGL) | IC50 = 0.51 µM; Ki = 412 nM | researchgate.net |
| Naphthyl-thiosemicarbazone derivative (compound 11) | Human Carbonic Anhydrase I (hCA I) | Ki = 52.42 nM | nih.gov |
| Human Carbonic Anhydrase II (hCA II) | Ki = 59.23 nM | nih.gov | |
| Acetylcholinesterase (AChE) | Ki = 40.16 nM | nih.gov |
Receptor Binding and Functional Assays (e.g., GTPγS binding, cAMP inhibition, ERK1/2 activity)
The interaction of naphthyl-amide compounds with cellular receptors has been characterized through various binding and functional assays. A notable example is A-151892, a novel naphthylamide identified as a potent opener of ATP-sensitive potassium (KATP) channels. nih.gov Its activity was confirmed using fluorescence-based membrane potential responses in guinea-pig bladder smooth muscle cells, where it demonstrated an EC50 of approximately 234 nM (-log EC50 = 7.63). nih.gov Radioligand binding competition experiments further detailed its interaction with the KATP channel. nih.gov
Studies on other naphthyl derivatives, such as 1-(1-Naphthyl)piperazine, have shown interactions with a wide range of serotonergic receptors, including partial agonism at 5-HT1A and antagonism at 5-HT2A/2C receptors, highlighting the diverse receptor-modulating potential within this broader chemical class. wikipedia.org Bifunctional peptides containing a cysteine-constrained ring and a C-terminal naphthylamide have also been evaluated for their binding affinity and functional activity at both opioid and neurokinin 1 (NK1) receptors. nih.gov
Cytotoxicity Assessments (research context only, no safety profile)
In the context of drug discovery, particularly for antimicrobial and anticancer applications, cytotoxicity assessments are performed to understand a compound's effect on cell viability. An in-vitro study exploring amide-based compounds for anti-echinococcal potential assessed the cytotoxicity of synthesized molecules, including N-p-tolyl-1-naphthamide, on HepG2 human liver cancer cell lines. nih.gov Another study reported that a dicationic N-naphthyltriazole derivative (compound 40), which was effective against C. difficile, exhibited reduced cytotoxicity against human embryonic kidney (HEK293) cells with a CC50 value of 32 µg/mL. mdpi.com
| Compound/Class | Cell Line | Cytotoxicity Metric (CC50/Result) | Source |
|---|---|---|---|
| N-p-tolyl-1-naphthamide | HepG2 (Human Liver Cancer) | Showed some degree of cytotoxicity | nih.gov |
| Dicationic N-naphthyltriazole derivative 40 | HEK293 (Human Embryonic Kidney) | CC50 = 32 µg/mL | mdpi.com |
Animal Models for Efficacy and Mechanism of Action Studies
Following promising in vitro results, naphthyl-amide compounds are sometimes advanced to in vivo animal models to evaluate their efficacy and further elucidate their mechanisms of action in a whole-organism context.
Preclinical Disease Models (e.g., murine C. difficile infection model)
To assess the in vivo potential of antibacterial naphthyl-amide derivatives, preclinical disease models are employed. A dicationic N-naphthyltriazole derivative, compound 40 , was evaluated in a murine model of C. difficile infection (CDI). mdpi.com In this model, mice infected with C. difficile spores showed 80% survival after 24 hours when treated with the compound, compared to 40% survival in the control group, indicating that the compound could reduce the severity and slow the onset of the disease. mdpi.com
In a different therapeutic area, the naphthylamide KATP channel opener, A-151892, was studied in animal models of overactive bladder. nih.gov It was found to potently suppress unstable bladder contractions in both rat and pig models, demonstrating in vivo efficacy consistent with its in vitro mechanism of action. nih.gov
Anti-inflammatory Models (e.g., adjuvant arthritis assay in rats)
The adjuvant-induced arthritis (AA) model in rats is a widely used paradigm for investigating the pathophysiology of rheumatoid arthritis and for the preclinical evaluation of potential anti-inflammatory agents. nih.govkpi.ua This model mimics several features of human rheumatoid arthritis, including chronic inflammation, joint swelling, and immunological responses. kpi.ua The development of AA is often associated with an imbalance in the cytokine profile, characterized by an increase in pro-inflammatory cytokines such as TNF-α and IL-6, and a decrease in anti-inflammatory cytokines. kpi.ua
While specific studies on N-(1-naphthyl)hexanamide in the adjuvant arthritis model are not available, research on other amide-containing compounds has demonstrated anti-inflammatory potential. For instance, studies have shown that certain compounds can modulate inflammatory responses by affecting immune cells like T-cells and macrophages. nih.govnih.gov The mechanism of action for some anti-inflammatory agents in this model involves the inhibition of inflammatory mediators and the modulation of immune cell activity. nih.govanatekhealth.com For example, the glucocorticoid-induced anti-inflammatory molecule lipocortin 1 has been shown to be expressed in the synovium in adjuvant arthritis and plays a role in mediating the anti-inflammatory effects of glucocorticoids on synovial macrophages. nih.gov
The therapeutic potential of novel compounds in the AA model is typically assessed by measuring parameters such as hind paw volume, arthritis index (a clinical score of joint inflammation), and levels of inflammatory biomarkers. kpi.uaanatekhealth.com
Table 1: Representative Anti-inflammatory Effects of Compounds in Adjuvant Arthritis Model
| Compound/Treatment | Model | Key Findings | Reference |
| Hemantane (topical gel) | Freund's Complete Adjuvant-induced arthritis in rats | Reduced hind paw edema, pain, and histological signs of inflammation. | nih.gov |
| Imunoglukán® (IMG) | Mycobacterium butyricum-induced adjuvant arthritis in Lewis rats | Demonstrated a positive immunomodulating effect on cytokine plasma levels. | anatekhealth.com |
| Tolerogenic dendritic cells (CryoDCs) | Adjuvant arthritis in CBA/H mice | Corrected the disturbed cytokine profile and reduced the arthritis index. | kpi.ua |
This table presents data on various compounds and treatments in the adjuvant arthritis model to illustrate the types of outcomes assessed. Data for this compound is not available.
Herbicidal Activity in Plant Species
Amide derivatives represent a class of chemical compounds that have been investigated for their herbicidal properties. researchgate.netresearchgate.net The mode of action for some herbicidal amides involves the inhibition of critical plant processes such as photosynthesis or the activity of specific enzymes like histone deacetylase. researchgate.net
Although direct studies on the herbicidal activity of this compound are not documented in the reviewed literature, research on related anilides and naphthyl compounds provides insights into potential activity. For example, a study on anilides synthesized from hexanoic anhydride (B1165640) showed significant root and shoot growth inhibition in various mono- and dicotyledonous plants, with some compounds exhibiting greater inhibition than the commercial herbicide S-metolachlor. researchgate.net Another study identified N-phenylpropanamide and N(naphthalene-1-yl) propanamide from Streptomyces sp. KA1-3 as having herbicidal activity. researchgate.net Similarly, novel aryl-naphthyl methanone (B1245722) derivatives have been designed and evaluated for their herbicidal activity. frontiersin.org
The evaluation of herbicidal activity typically involves seed germination assays and measurements of root and shoot growth inhibition against a panel of representative weed species. researchgate.netnih.gov
Table 2: Herbicidal Activity of Representative Amide and Naphthyl Compounds
| Compound | Plant Species | Activity | Reference |
| N-(3-nitrophenyl)hexanamide | Dicotyledonous and monocotyledonous plants | Showed greater inhibition than the commercial herbicide Dual Gold (S-metolachlor). | researchgate.net |
| N-phenylpropanamide | Weeds | Efficacy was found to be better than other synthetic chemicals. | researchgate.net |
| 6-Indazolyl-2-picolinic acids | Amaranthus retroflexus, Chenopodium album | Exhibited a 100% post-emergence herbicidal effect at 250 g/ha. | nih.gov |
| Diuron-β-CD inclusion complex | Echinochloa crusgalli | Showed strong herbicidal activity, inhibiting chlorophyll (B73375) content. | mdpi.com |
This table includes data on various amide and naphthyl compounds to illustrate the assessment of herbicidal activity. Specific data for this compound is not available.
Anticonvulsant Activity in Test Animals
A variety of animal models are utilized to screen for and characterize the anticonvulsant potential of new chemical entities. nih.gov Common models include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, considered a model for absence seizures. nih.govsums.ac.ir
While this compound has not been specifically evaluated in these models, numerous studies have demonstrated the anticonvulsant activity of various amide-containing compounds. researchgate.netmdpi.comresearchgate.net For instance, cinnamamide (B152044) derivatives have shown broad anticonvulsant activity in multiple seizure models in both mice and rats. mdpi.com The therapeutic index, a ratio of the neurotoxic dose to the effective anticonvulsant dose, is a critical parameter in the evaluation of potential anticonvulsant drugs. researchgate.net
Table 3: Anticonvulsant Activity of Representative Amide Derivatives in Animal Models
| Compound | Animal Model | Anticonvulsant Effect | Reference |
| DL-3-hydroxy-3-phenylpentanamide (DL-HEPP) | Pentylenetetrazol-induced seizures | Significant anticonvulsant activity. | researchgate.net |
| S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568) | Maximal electroshock test (mice, i.p.) | ED₅₀ = 44.46 mg/kg | mdpi.com |
| Guaifenesin | Pentylenetetrazol (PTZ)-induced seizure in mice | Protected animals against PTZ-induced death with an ED₅₀ of 328 mg/kg. | sums.ac.ir |
This table presents data for various amide-containing compounds to exemplify anticonvulsant activity assessment. Data for this compound is not available.
In Vivo Target Engagement Studies
In vivo target engagement studies are crucial in drug discovery to confirm that a compound interacts with its intended biological target in a living organism. These studies help to establish a relationship between target binding, downstream biological effects, and therapeutic efficacy. acs.orggoogle.com Methodologies for assessing target engagement can vary widely, from direct measurement of target occupancy using techniques like positron emission tomography (PET) to indirect measurements of downstream biomarkers. diva-portal.org
For bifunctional molecules, target engagement involves the formation of a ternary complex, bringing a target protein into proximity with a cellular receptor for subsequent action, such as degradation. google.com In the context of novel therapeutics, demonstrating target engagement provides confidence that the compound's mechanism of action is as hypothesized. nih.govgoogle.com
While no in vivo target engagement studies have been reported for this compound, the principles of such studies would apply to its preclinical development should a specific biological target be identified.
Methodological Considerations in Preclinical Research
Experimental Design and Statistical Analysis
The design of preclinical studies is foundational to the generation of reliable and reproducible data. nih.gov Key elements of robust experimental design include the clear definition of a hypothesis, the use of appropriate controls (e.g., vehicle-treated groups, positive controls), randomization of animals to treatment groups to minimize bias, and blinding of investigators to treatment allocation during data collection and analysis. nih.gov
Statistical analysis must be appropriate for the type of data being collected. This involves selecting the correct statistical tests based on the experimental design and the distribution of the data. For example, the Mann-Whitney U test is often used for non-parametric data when comparing two groups. nih.gov The number of animals per group should be justified, often through a power analysis, to ensure that the study is sufficiently powered to detect a meaningful effect while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal use in research.
Model Selection and Validation
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. A "clinically validated" animal model is one that has demonstrated its ability to identify compounds with clinical efficacy for a particular disease. nih.gov For instance, in the field of epilepsy research, the MES and scPTZ tests, along with the kindling model of temporal lobe epilepsy, are considered clinically validated for identifying drugs for generalized tonic-clonic, absence, and focal seizures, respectively. nih.gov
Model validation involves demonstrating that the model consistently reproduces key aspects of the human condition it is intended to mimic and that it can differentiate between active and inactive compounds. It is also important to understand the limitations of any given model and how they might impact the interpretation of the results.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Naphthyl-Amide Scaffolds
The future of N-(1-naphthyl)hexanamide-related research is intrinsically linked to the innovation in synthetic chemistry to create more complex and functionally diverse analogues. Researchers are moving beyond simple amide couplings to develop advanced scaffolds with tailored properties.
One promising direction is the incorporation of the naphthyl-amide motif into larger, more rigid heterocyclic frameworks. For instance, synthetic strategies have been developed to construct tetracyclic heterosteroidal compounds starting from 2-naphthylamines, which involves creating multiple rings and stereocenters in a controlled manner. grafiati.com Another approach involves the synthesis of naphthalene-1,4-dione analogues, where the amide group is strategically positioned to modulate the compound's electronic properties and biological activity. nih.gov The synthesis of these complex structures often requires multi-step sequences, utilizing reactions like nucleophilic substitution, click chemistry to add triazole rings, and base-mediated ring closures. nih.gov
Standard peptide coupling conditions remain a cornerstone for synthesizing many naphthyl-amide derivatives, particularly when linking them to amino acids or other biomolecules. researchgate.netnih.gov Solid-phase synthesis methodologies are also being adapted for the creation of aromatic oligoamide libraries based on peptoid skeletons, which could be applied to naphthyl-amide structures to rapidly generate a multitude of diverse compounds for screening. researchgate.net Furthermore, transition-metal-catalyzed reactions, such as those used for asymmetric hydrogenation, offer pathways to chiral amines and amides, which is crucial for developing stereospecific receptor ligands. acs.org The development of practical, large-scale syntheses for key intermediates, such as chiral ligands derived from binaphthol, will be essential for advancing these compounds from the laboratory to potential clinical applications. mdpi.com
Exploration of Novel Biological Targets for this compound Analogues
Analogues of this compound have demonstrated activity against a variety of biological targets, suggesting a rich field for future exploration. The structural rigidity and lipophilicity of the naphthalene (B1677914) group, combined with the hydrogen-bonding capability of the amide linkage, allow these molecules to interact with numerous protein binding sites.
A significant area of research has been the development of naphthyl-amides as ligands for G-protein coupled receptors (GPCRs). For example, N-(substituted-anilinoethyl)amides featuring a naphthyl group have been identified as potent and selective antagonists for the MT2 melatonin (B1676174) receptor. acs.org By modifying the substituents on the amide and aniline (B41778) portions, the affinity and intrinsic activity at melatonin receptors can be finely tuned. acs.org
Beyond GPCRs, naphthyl-amide derivatives are being investigated as enzyme inhibitors. Recent studies have focused on their potential as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system and a target for various pathological conditions, including cancer. researchgate.net The design of these inhibitors often involves structural optimization of a lead compound to enhance potency and selectivity. researchgate.net Moreover, the naphthalene scaffold is a component of inhibitors for other enzyme classes, such as histone deacetylases (HDACs), which are important targets in cancer therapy. google.comgoogle.com
The antibacterial potential of naphthyl-amide scaffolds is another promising avenue. Novel amide-coupled naphthalene compounds have shown excellent activity against bacteria like Escherichia coli and Staphylococcus aureus, potentially by inhibiting essential enzymes like bacterial recombinase A. researchgate.net Naphthylimide derivatives, a related class of compounds, also exhibit broad-spectrum antibacterial and antifungal properties. mdpi.com The ability of some aminoacyl β-naphthylamides to act as substrates for bacterial efflux pumps like AcrB suggests they could be developed as modulators of multidrug resistance. nih.gov The exploration of these and other potential targets, such as those involved in inflammatory or autoimmune diseases through glucocorticoid receptor pathways, will continue to be a major driver of research. google.com
Development of Predictive Computational Tools for Amide Chemistry
The development and application of computational tools are set to revolutionize the design and synthesis of amide-based compounds, including this compound analogues. These predictive tools can significantly reduce the time and resources required for experimental work by modeling various chemical and physical properties.
Density Functional Theory (DFT) calculations have become instrumental in studying the conformational preferences of amides, such as the cis-trans isomerization around the amide bond. rsc.org By analyzing steric and electronic effects, computational models can predict which substituents will favor a desired conformation, a crucial aspect for designing molecules that fit precisely into a biological target. rsc.org This predictive power has been successfully validated through the synthesis and X-ray crystallographic analysis of amides designed to adopt a specific geometry. rsc.org Furthermore, DFT can be used in conjunction with experimental data, like NMR chemical shifts, to create reliable algorithms for determining the conformation of secondary amides in solution. acs.org
Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful tools in computer-assisted synthesis prediction (CASP). nih.gov While accurately predicting reaction yields for large, diverse datasets of amide coupling reactions remains a challenge, ML models have shown excellent performance on more constrained datasets. nih.gov Ongoing research focuses on improving these models by incorporating more detailed information, such as 3D structures and quantum mechanical descriptors, and by developing methods that are robust to the uncertainties inherent in experimental data. nih.gov Another practical application of predictive tools is in solvent selection for amidation reactions. Software packages that utilize Hansen Solubility Parameters can predict the solubility of amides in various solvents, facilitating the replacement of hazardous solvents like toluene (B28343) with safer, bio-based alternatives such as p-cymene. whiterose.ac.ukacs.org
Applications in Chemical Biology and Probe Development
The this compound scaffold is a valuable starting point for the development of chemical probes—small molecules used to study and manipulate biological systems. nih.gov The intrinsic fluorescence of the naphthalene ring system makes it an attractive feature for certain types of probes. mdpi.com
Chemical probes are "mutated" chemicals designed to investigate protein function within the native cellular environment in a controlled manner. mskcc.org The development of these tools is a key focus of chemical biology, aiming to create toolsets to investigate specific biological questions. mskcc.orgnih.gov High-quality probes must exhibit high potency and selectivity for their intended target to avoid generating misleading data. nih.gov The development process often involves iterative medicinal chemistry to optimize properties like cell permeability and target engagement. nih.gov
For naphthyl-amide based structures, applications could include fluorescently labeled ligands to visualize receptor distribution and trafficking via microscopy or to quantify target engagement using flow cytometry. mskcc.org For example, aminoacyl β-naphthylamides have been used as substrates to study the kinetics of bacterial efflux pumps, where the cleavage of the amide bond releases fluorescent β-naphthylamine, allowing for real-time monitoring of pump activity. nih.gov By attaching different functionalities, such as biotin (B1667282) or clickable groups, naphthyl-amide probes could also be used for proteomic analyses to identify binding partners or to map protein-protein interaction networks. mskcc.org The creation of dual-targeting probes, which engage two distinct proteins simultaneously, represents an advanced strategy to modulate complex signaling pathways. frontiersin.org As research continues, the systematic development of well-characterized, "orthogonal" probes with different chemical structures targeting the same protein will be crucial for validating biological findings. nih.gov
Emerging Methodologies for Studying Amide Interactions and Metabolism
Understanding how this compound and its analogues interact with their biological environment and how they are metabolized is critical for their development as therapeutic agents or research tools. Several emerging methodologies are providing unprecedented insights into these processes.
A key non-covalent interaction involving the amide group is the amide–π interaction, where the amide backbone interacts with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com Advanced computational methods, such as ab initio calculations, are being used to analyze the geometry and energetic contributions of these interactions to protein stability. mdpi.com Studies on large protein datasets have revealed the prevalence and preferred geometries of amide-π interactions, highlighting their importance in protein structure and function. mdpi.com These insights can be used to design naphthyl-amide analogues that form specific, stabilizing amide-π interactions with their protein targets.
In the realm of metabolism, new analytical techniques are enhancing our ability to study the fate of amide-containing compounds in vitro and in vivo. nih.gov High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the method of choice for identifying and quantifying metabolites in complex biological matrices. plos.org Innovative software-aided approaches are being developed to analyze LC-MS data from metabolic stability experiments, allowing for the precise identification of cleavage sites within amide-containing molecules, including peptides and peptidomimetics. plos.org This information is vital for designing analogues with improved metabolic stability, for example, by replacing a labile amide bond with a bioisostere like a 1,2,3-triazole or an oxadiazole. nih.gov Furthermore, separation-based assays using capillary electrophoresis are providing powerful means to study enzyme kinetics, allowing for the precise measurement of product formation even when the product and substrate are spectroscopically similar. nih.gov
Opportunities for Collaborative and Interdisciplinary Research
The journey of a compound like this compound from a simple chemical entity to a validated chemical probe or therapeutic candidate is inherently multidisciplinary. The complexity of modern chemical biology and drug discovery necessitates extensive collaboration between researchers from diverse fields.
Future progress will depend on synergistic partnerships between synthetic organic chemists, computational chemists, structural biologists, pharmacologists, and clinicians. For instance, the design and synthesis of a novel library of naphthyl-amide analogues researchgate.net would be guided by computational predictions of their binding affinity and selectivity. nih.gov The most promising compounds would then be evaluated in biological assays developed by pharmacologists to determine their functional effects on cells or tissues. nih.govfrontiersin.org Structural biologists could then solve the crystal structure of a lead compound bound to its target protein, providing critical insights for the next round of rational design.
Such collaborations are often fostered through large, multi-institution initiatives that bring together academic and industry partners. nih.gov These networks facilitate the sharing of expertise, resources, and chemical matter, accelerating the pace of discovery. The development of open-access resources and community-driven databases for chemical probes and their biological data is also crucial for improving the quality and reproducibility of research across the scientific community. nih.gov Ultimately, a collaborative and interdisciplinary approach is essential to navigate the challenges of probe development and drug discovery and to translate fundamental research on scaffolds like this compound into tangible benefits for science and medicine. mdpi.com
Q & A
Q. Methodological Answer :
- Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
- Enzyme Inhibition : Test interactions with cytochrome P450 enzymes via fluorometric assays.
- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability using Caco-2 monolayers .
Data Management: How should researchers manage and share experimental data for this compound?
Q. Methodological Answer :
- Repositories : Upload raw NMR, MS, and HPLC data to Chemotion or RADAR4Chem for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Metadata Standards : Include IUPAC names, CAS numbers, and synthesis protocols using ISA-Tab format .
- Conflict Resolution : Cross-reference data with public databases (e.g., NIST Chemistry WebBook) to validate spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
